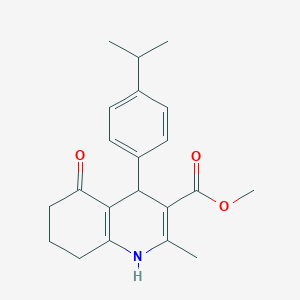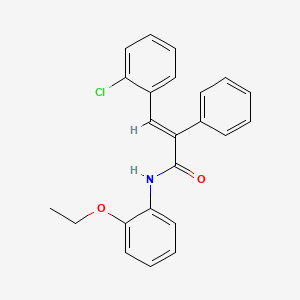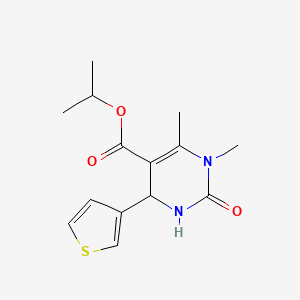![molecular formula C15H23NO2 B5106315 4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
4-[3-(3,4-dimethylphenoxy)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4-dimethylphenoxy)propyl]morpholine, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a heterocyclic organic compound that belongs to the morpholine family. It has a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol. DMPP is a colorless liquid that is soluble in water and organic solvents.
Mechanism of Action
The exact mechanism of action of 4-[3-(3,4-dimethylphenoxy)propyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in nitrification, the process by which ammonia is converted to nitrate in the soil. This results in a reduction in nitrogen losses and an increase in nitrogen use efficiency.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. It is rapidly metabolized and eliminated from the body. However, long-term exposure to high concentrations of this compound may cause irritation to the eyes, skin, and respiratory system.
Advantages and Limitations for Lab Experiments
4-[3-(3,4-dimethylphenoxy)propyl]morpholine has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a high purity. However, one limitation is that it is relatively expensive compared to other nitrification inhibitors. Additionally, the effects of this compound on soil microorganisms and plant growth may vary depending on the soil type, climate, and other factors.
Future Directions
There are several future directions for research on 4-[3-(3,4-dimethylphenoxy)propyl]morpholine. One direction is to study its potential use as a drug delivery system for various drugs. Another direction is to investigate its effects on soil microorganisms and plant growth under different environmental conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
4-[3-(3,4-dimethylphenoxy)propyl]morpholine can be synthesized through various methods, including the reaction of 3,4-dimethylphenol with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,4-dimethylphenol with propylene oxide and morpholine in the presence of a catalyst such as sulfuric acid. This compound can also be synthesized through a one-pot reaction of 3,4-dimethylphenol, epichlorohydrin, and morpholine in the presence of a base such as sodium hydroxide.
Scientific Research Applications
4-[3-(3,4-dimethylphenoxy)propyl]morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs. In agriculture, this compound has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers. It has also been shown to improve crop yields and quality. In material science, this compound has been used as a precursor for the synthesis of various polymers and materials.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-4-5-15(12-14(13)2)18-9-3-6-16-7-10-17-11-8-16/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKEQFLSFTVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)

![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
![N-(3,4-dimethylphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5106269.png)
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)


![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)

